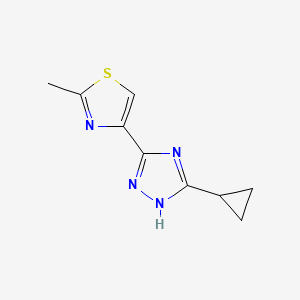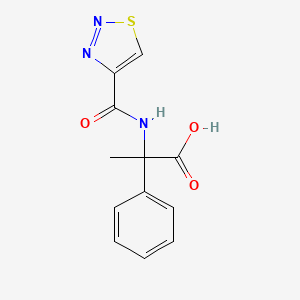![molecular formula C10H15N3O3 B7589713 1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B7589713.png)
1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol, also known as MNPC, is a chemical compound that has been studied extensively for its potential applications in scientific research. MNPC is a cyclopentanol derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been investigated in detail.
Mécanisme D'action
1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol acts as a selective inhibitor of MAO-B, which is located in the outer mitochondrial membrane of cells and is involved in the metabolism of neurotransmitters. By inhibiting MAO-B, 1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol increases the levels of dopamine and serotonin in the brain, which can lead to improved mood and cognitive function. 1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol also has antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol has been shown to have various biochemical and physiological effects, including the inhibition of MAO-B activity, increased levels of dopamine and serotonin in the brain, and protection against oxidative stress-induced neurotoxicity. 1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol has also been shown to have anti-inflammatory properties and to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol in lab experiments is its selective inhibition of MAO-B, which can lead to improved mood and cognitive function. 1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol also has antioxidant properties, which may contribute to its neuroprotective effects. However, one limitation of using 1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol in lab experiments is its potential toxicity at high doses, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for 1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol research, including investigating its potential applications in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. 1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol may also have potential applications in the treatment of depression and anxiety disorders. Further research is needed to investigate the safety and efficacy of 1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol in humans, as well as to identify potential drug interactions and side effects. Additionally, the development of new synthesis methods for 1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol may lead to improved yields and lower costs, making it more accessible for scientific research.
Méthodes De Synthèse
1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol can be synthesized through various methods, including the reaction of 4-methyl-3-nitropyrazole with cyclopentanone in the presence of a Lewis acid catalyst. Other methods involve the reaction of 4-methyl-3-nitropyrazole with cyclopentanone in the presence of a base catalyst, or the reaction of 4-methyl-3-nitropyrazole with cyclopentanone under high pressure and temperature conditions.
Applications De Recherche Scientifique
1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol has been used in scientific research for its potential applications in various fields, including neuroscience, pharmacology, and biochemistry. 1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol has been shown to act as a selective inhibitor of the enzyme monoamine oxidase B (MAO-B), which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. 1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol has also been shown to have antioxidant properties and to protect against oxidative stress-induced neurotoxicity.
Propriétés
IUPAC Name |
1-[(4-methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-8-6-12(11-9(8)13(15)16)7-10(14)4-2-3-5-10/h6,14H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRQUMKLNDOMAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1[N+](=O)[O-])CC2(CCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]carbamoyl}benzoic acid](/img/structure/B7589630.png)
![2-(5,6-Diethyl-[1,2,4]triazin-3-ylsulfanyl)-N-phenyl-acetamide](/img/structure/B7589634.png)
![3-[1-[(3-Methyl-1,2-oxazol-5-yl)methylamino]ethyl]phenol](/img/structure/B7589640.png)
![2-[[(4-Carbamoylphenyl)sulfonylamino]methyl]-3-methylbutanoic acid](/img/structure/B7589653.png)
![4-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide](/img/structure/B7589654.png)
![[2-(4-methyl-3-morpholin-4-ylsulfonylanilino)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7589658.png)

![N-(2-aminoethyl)-1-[(1-hydroxycyclopentyl)methyl]piperidine-3-carboxamide](/img/structure/B7589678.png)
![2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid](/img/structure/B7589686.png)




![1-[[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B7589728.png)